molecular formula C9H9FO2 B1207097 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone CAS No. 451-44-5

3-Fluoro-1-(4-hydroxyphenyl)-1-propanone

Cat. No. B1207097
CAS RN: 451-44-5
M. Wt: 168.16 g/mol
InChI Key: LDIFLNKCBMJTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-(4-hydroxyphenyl)-1-propanone is a member of acetophenones.

Scientific Research Applications

Fluorofunctionalization of Ketones

Research has shown that 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be used for the direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including methoxy or hydroxy substituted derivatives of 1-indanone and 1-tetralone, to yield corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).

Stereochemical Studies

Stereochemical properties of threo-3-fluoro-2-hydroxy-1,3-diphenyl-1-propanone have been confirmed through studies, with further investigation into its reduction resulting in crystalline products like 3-fluoro-1,3-diphenyl-1,2-propanediol (Stomberg, Li, & Lundquist, 1994).

Potential Cytotoxic Agents

Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including variants with 4'-hydroxyacetophenone, has been explored as potential cytotoxic agents, indicating possible applications in cancer research (Mete, Gul, & Kazaz, 2007).

Acetylcholinesterase Inhibition

Studies have explored the inhibition of acetylcholinesterase by ketone transition state analogs, including 1-fluoro-3-phenoxy-2-propanone, which could have implications in neurodegenerative disease research (Dafforn et al., 1982).

Stereoselective Synthesis

Research into stereoselective synthesis methods for compounds like (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase, can provide insights into the synthesis of antidepressant drugs and similar applications (Choi et al., 2010).

Fluorogenic Substrates for Horseradish Peroxidase

The use of p-hydroxyphenyl compounds, including 3-(p-hydroxyphenyl)-1-propanol, as fluorogenic substrates for horseradish peroxidase-mediated reactions with hydrogen peroxide, provides a rapid and sensitive assay method, relevant for various biochemical applications (Zaitsu & Ohkura, 1980).

Poly(phthalazinone Ether)s Synthesis

4-(2-Fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one (FDHPZ) has been synthesized for use in poly(phthalazinone ether)s, which are high-performance polymers with applications in engineering plastics and membrane materials (Xiao et al., 2003).

properties

CAS RN

451-44-5

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-fluoro-1-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2

InChI Key

LDIFLNKCBMJTKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCF)O

Canonical SMILES

C1=CC(=CC=C1C(=O)CCF)O

Other CAS RN

451-44-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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